molecular formula C6H9NO3S B011746 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid CAS No. 104473-02-1

2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid

Cat. No. B011746
M. Wt: 175.21 g/mol
InChI Key: CASZUKRVMSWQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid, also known as cysteine sulfinic acid or CSA, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it is still essential for the proper functioning of many enzymes and proteins in the body.

Mechanism Of Action

The mechanism of action of 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid is not fully understood, but it is believed to act as a redox buffer. It can act as both an antioxidant and a pro-oxidant depending on the cellular environment. It can also regulate the activity of various enzymes and proteins by modifying their redox state.

Biochemical And Physiological Effects

2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been shown to have several biochemical and physiological effects. It can regulate the release of neurotransmitters such as glutamate and dopamine. It can also protect cells from oxidative stress by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes such as protein phosphatases and kinases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid in lab experiments is its ability to regulate redox signaling pathways. It can be used to study the effects of oxidative stress on cells and to investigate the role of redox signaling in various diseases. However, one limitation is that it can be difficult to work with due to its instability and tendency to oxidize.

Future Directions

There are several future directions for research on 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid. One area of interest is its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and may be a potential therapeutic target for these diseases. Additionally, further research is needed to fully understand its mechanism of action and its role in regulating redox signaling pathways.

Synthesis Methods

2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid can be synthesized by the oxidation of L-2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid using hydrogen peroxide or other oxidizing agents. The reaction yields 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid sulfinic acid and water. The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of neurotransmitter release, oxidative stress response, and redox signaling. It has also been shown to have anti-inflammatory and neuroprotective properties.

properties

CAS RN

104473-02-1

Product Name

2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

2-(2-oxo-3-sulfanylpyrrolidin-1-yl)acetic acid

InChI

InChI=1S/C6H9NO3S/c8-5(9)3-7-2-1-4(11)6(7)10/h4,11H,1-3H2,(H,8,9)

InChI Key

CASZUKRVMSWQHA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C1S)CC(=O)O

Canonical SMILES

C1CN(C(=O)C1S)CC(=O)O

synonyms

3-mercapto-2-oxo-1-pyrrolidinyl acetic acid
3-MOPAA

Origin of Product

United States

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